molecular formula C7H5IO2 B057085 4-Iodobenzoic acid CAS No. 619-58-9

4-Iodobenzoic acid

Cat. No. B057085
CAS RN: 619-58-9
M. Wt: 248.02 g/mol
InChI Key: GHICCUXQJBDNRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodobenzoic acid and its derivatives involves various chemical strategies, including halogenation of benzoic acid, catalytic methods, and multicomponent reactions. For instance, halogenation reactions are commonly employed to introduce iodine into the benzoic acid framework, utilizing iodine or iodine-containing reagents in the presence of oxidizing agents or catalysts to achieve the desired substitution.

Molecular Structure Analysis

The molecular structure of 4-Iodobenzoic acid is characterized by the strong electron-withdrawing effect of the iodine atom, which significantly influences its chemical reactivity. The presence of the iodine atom enhances the acid's ability to participate in nucleophilic substitution reactions, due to the increased electrophilic character of the carbonyl carbon. Additionally, the aromatic ring provides a platform for further functionalization and cross-coupling reactions.

Chemical Reactions and Properties

4-Iodobenzoic acid undergoes various chemical reactions, including halogen-metal exchange reactions, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed coupling reactions. These reactions are facilitated by the iodine's ability to act as a good leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The compound's reactivity is further influenced by its acidic property, allowing it to participate in esterification and amidation reactions.

Physical Properties Analysis

The physical properties of 4-Iodobenzoic acid, such as its melting point, solubility in organic solvents, and crystalline structure, are significantly influenced by the iodine atom's presence. The high atomic weight of iodine contributes to the compound's relatively high melting point compared to its non-halogenated analogs. Its solubility in various organic solvents makes it a versatile reagent in organic synthesis.

Chemical Properties Analysis

The chemical properties of 4-Iodobenzoic acid are defined by its reactivity as both an acid and an aryl halide. As an acid, it can donate protons in reactions, forming salts with bases, and as an aryl halide, it participates in nucleophilic aromatic substitution reactions. The iodine atom's presence also renders the compound susceptible to oxidative addition reactions, a key step in many catalytic cycles.

For detailed references and further reading on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 4-Iodobenzoic acid, please consult the following sources:

Scientific Research Applications

  • Solid State Structure : The solid-state structure of 4-iodobenzoic acid has been studied using variable temperature X-ray diffraction, NMR, and differential scanning calorimetry. This research helps in understanding its crystalline behavior and interactions, including hydrogen bonds and van der Waals forces between iodine atoms (Nygren, Wilson, & Turner, 2005).

  • Antioxidant Potential in Plants : A study on tomato seedlings examined the impact of 4-iodobenzoic acid on plant growth and antioxidant potential. It was found to negatively affect the growth and development of tomato seedlings at certain concentrations (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

  • Thermodynamics : The thermodynamic properties of 4-iodobenzoic acid, including its sublimation and fusion enthalpies, were explored, contributing to the understanding of its physical properties (Tan & Sabbah, 1994).

  • Combustion Properties : Research on the combustion of 4-iodobenzoic acid provided insights into its enthalpy of formation, suggesting its suitability as a test substance for studying organo-iodine compounds (Silva, Ferrão, & Costa, 1999).

  • Biodegradation : The biodegradation of 4-iodobenzoic acid was investigated to understand its environmental impact and potential pathways of breakdown (Santos, New, & Kingswood, 1999).

  • Chemical Synthesis : 4-Iodobenzoic acid has been utilized in various chemical synthesis processes, such as the preparation of hypervalent iodine oxidants and reactions with terminal alkynes (Jablonkai & Keglevich, 2015; Subramanian et al., 2005).

Safety And Hazards

4-Iodobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Iodobenzoic acid was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes . This suggests potential future applications in organic synthesis.

Relevant Papers One paper discusses the use of Pd/C-catalyzed reactions, including the treatment of 4-iodobenzoic acid . Another paper discusses the use of iodine (V)-based oxidants in oxidation reactions, including the synthesis of o-iodoxybenzoic acid from 2-iodobenzoic acid .

properties

IUPAC Name

4-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHICCUXQJBDNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5IO2
Source PubChem
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DSSTOX Substance ID

DTXSID20862304
Record name Benzoic acid, 4-iodo-
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Molecular Weight

248.02 g/mol
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Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 4-Iodobenzoic acid
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Vapor Pressure

0.000198 [mmHg]
Record name 4-Iodobenzoic acid
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Product Name

4-Iodobenzoic acid

CAS RN

619-58-9
Record name 4-Iodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
CL Nygren, CC Wilson, JFC Turner - The Journal of Physical …, 2005 - ACS Publications
… The structure of 4-iodobenzoic acid has been known since … In this paper, we examine the structure of 4-iodobenzoic acid to … 4-Iodobenzoic acid is of interest as the molecular structure …
Number of citations: 29 pubs.acs.org
LM Freitas dos Santos, A New… - Journal of Chemical …, 1999 - Wiley Online Library
… found that Alcaligenes denitriŪcans NTB-1 was able to use 4-bromobenzoic acid, 4-chlorobenzoic acid and 4-iodobenzoic acid (4IBA). Experiments with whole cells and cell extracts …
Number of citations: 3 onlinelibrary.wiley.com
ZC Tan, R Sabbah - Thermochimica acta, 1994 - Elsevier
… Besides, in the liquid state 4-iodobenzoic acid possesses … of sublimation of 4-iodobenzoic acid from the contributions of … and iodine in the 4-iodobenzoic acid molecule, we intended to …
Number of citations: 18 www.sciencedirect.com
R Skibiński, K Czarnecka, M Girek… - Chemical Biology & …, 2018 - Wiley Online Library
… the flat-bottom flask, the following reagents were added: the 2-chloro-4,6-dimethyl-1,3,5-triazine (CDMT) in THF (10 ml), 2-iodobenzoic acid, 3-iodobenzoic acid or 4-iodobenzoic acid, …
Number of citations: 15 onlinelibrary.wiley.com
MAVR da Silva, MLCCH Ferrao, IMS Costa - The Journal of Chemical …, 1999 - Elsevier
… (5, 6) We recommend the adoption of 4-iodobenzoic acid as a test substance in bomb combustion calorimetry of organo-iodine compounds. Similarly, for 2-iodobenzoic acid, our …
Number of citations: 8 www.sciencedirect.com
MV Chernysheva, M Bulatova, X Ding… - Crystal Growth & …, 2020 - ACS Publications
… Another group is represented by the compounds 4-iodobenzoic acid (4), 4-iodobenzonitrile (7), 4-iodoaniline (10), 4-iodophenol (13), and 4-iodoanisole (16). All of these structures …
Number of citations: 27 pubs.acs.org
F Homsi, K Hosoi, K Nozaki, T Hiyama - Journal of Organometallic …, 2001 - Elsevier
… In a recent publication [9], we have shown that, under the appropriate set of conditions, the reaction of aryl(alkyl)(difluoro)silanes with 4-iodobenzoic acid tethered to the Wang …
Number of citations: 34 www.sciencedirect.com
F Homsi, K Nozaki, T Hiyama - Tetrahedron Letters, 2000 - Elsevier
… Resin 1 was obtained by esterification of the Wang resin 8 with 4-iodobenzoic acid according to the standard literature procedure. … Cross-coupling of aryl(cyclohexyl)(difluoro)silanes …
Number of citations: 20 www.sciencedirect.com
J Koziorowski, C Henssen, R Weinreich - Applied radiation and isotopes, 1998 - Elsevier
… This study 3 & 4-iodobenzoic acid 2 Pd-catalyzed stannodeiodination with hexamethyldistannane di(N-succinimidyl carbonate/pyridine 90 124 I Iodogen or Iodobeads 90 …
Number of citations: 78 www.sciencedirect.com
H Qiang, SJ Tu, YL Yang - Zeitschrift für Kristallographie-New Crystal …, 2014 - degruyter.com
… At room temperature, 4((pyridin-4-yl)methylthio)pyridine (20 mg, 0.1mmol) and 4iodobenzoic acid (25 mg, 0.1 mmol) were added to a mixed solvent of acetonitrile (2ml) and methanol (3ml) …
Number of citations: 1 www.degruyter.com

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